
(1R)-6-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-6-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound that belongs to the class of tetrahydronaphthalenes This compound is characterized by the presence of a chlorine atom at the 6th position, a methoxy group at the 7th position, and an amine group at the 1st position of the tetrahydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-6-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydronaphthalene Core: The initial step involves the formation of the tetrahydronaphthalene core through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the Chlorine Atom: The chlorine atom is introduced at the 6th position via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Methoxylation: The methoxy group is introduced at the 7th position through a methylation reaction using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-6-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into fully saturated derivatives or reduce specific functional groups.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.
Amination: The amine group can participate in further amination reactions to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide, thiols, or amines in polar solvents.
Amination: Ammonia or primary amines with reducing agents like sodium cyanoborohydride.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydronaphthalenes, naphthoquinones, and amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1R)-6-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of (1R)-6-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
6-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the (1R) stereochemistry.
6-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol: Contains a hydroxyl group instead of an amine group.
6-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-thiol: Contains a thiol group instead of an amine group.
Uniqueness
(1R)-6-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H14ClNO |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
(1R)-6-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14ClNO/c1-14-11-6-8-7(5-9(11)12)3-2-4-10(8)13/h5-6,10H,2-4,13H2,1H3/t10-/m1/s1 |
InChI Key |
URIRDGOZQIDWRK-SNVBAGLBSA-N |
Isomeric SMILES |
COC1=C(C=C2CCC[C@H](C2=C1)N)Cl |
Canonical SMILES |
COC1=C(C=C2CCCC(C2=C1)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


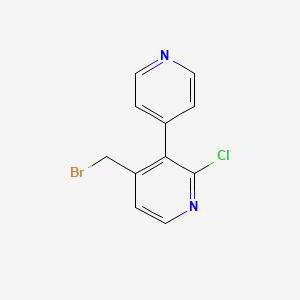
![3-Methyl-8-azaspiro[4.5]decan-1-amine 2hcl](/img/structure/B13135795.png)

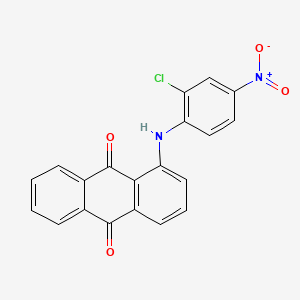
![Thiazolo[4,5-c]pyridin-4(5h)-one](/img/structure/B13135818.png)
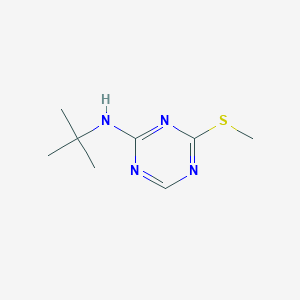

![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-2,3-dihydrochromen-4-one](/img/structure/B13135833.png)
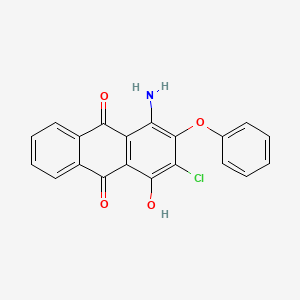

![Methyl3-thiabicyclo[3.1.0]hexane-6-carboxylate3,3-dioxide](/img/structure/B13135846.png)
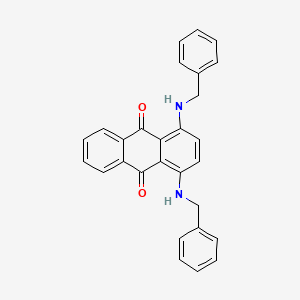
![(5,10-Didodecyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B13135855.png)

